1-methyl-4-[4-(pyridin-4-yloxy)piperidine-1-carbonyl]piperazine
Description
Properties
IUPAC Name |
(4-methylpiperazin-1-yl)-(4-pyridin-4-yloxypiperidin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N4O2/c1-18-10-12-20(13-11-18)16(21)19-8-4-15(5-9-19)22-14-2-6-17-7-3-14/h2-3,6-7,15H,4-5,8-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFYSKLAIUPYBES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)N2CCC(CC2)OC3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Aromatic Substitution (SNAr)
The pyridin-4-yloxy group is introduced via SNAr using 4-chloropyridine and a piperidin-4-ol derivative.
Procedure :
- Reagents : Piperidin-4-ol (1.0 equiv), 4-chloropyridine (1.2 equiv), K2CO3 (2.0 equiv), DMF, 80°C, 12 h.
- Mechanism : Base-mediated deprotonation of piperidin-4-ol generates a nucleophilic alkoxide, which displaces chloride on 4-chloropyridine.
- Yield : 68–75% after column chromatography (SiO2, EtOAc/hexane 1:1).
Mitsunobu Reaction
For sterically hindered substrates, the Mitsunobu reaction ensures efficient ether formation.
Procedure :
- Reagents : Piperidin-4-ol (1.0 equiv), 4-hydroxypyridine (1.1 equiv), DIAD (1.2 equiv), PPh3 (1.2 equiv), THF, 0°C → RT, 6 h.
- Yield : 82–88%.
Carbonyl Bridge Installation
Schotten-Baumann Acylation
The carbonyl group is introduced via reaction of 4-(pyridin-4-yloxy)piperidine with phosgene or triphosgene, followed by coupling with 1-methylpiperazine.
Procedure :
- Step 1 : 4-(Pyridin-4-yloxy)piperidine (1.0 equiv) is treated with triphosgene (0.35 equiv) in anhydrous DCM at 0°C under N2. Triethylamine (3.0 equiv) is added dropwise.
- Step 2 : The intermediate acyl chloride is reacted with 1-methylpiperazine (1.2 equiv) in DCM at RT for 4 h.
- Yield : 65–70% after recrystallization (MeOH/Et2O).
Carbodiimide-Mediated Coupling
For milder conditions, EDC/HOBt facilitates amide bond formation.
Procedure :
- Reagents : 4-(Pyridin-4-yloxy)piperidine-1-carboxylic acid (1.0 equiv), 1-methylpiperazine (1.5 equiv), EDC (1.2 equiv), HOBt (1.2 equiv), DMF, RT, 12 h.
- Workup : Aqueous extraction (NaHCO3, brine), column chromatography (DCM/MeOH 10:1).
- Yield : 75–80%.
Alternative Routes and Optimization
Reductive Amination Pathway
A two-step sequence involving reductive amination to install the piperazine moiety:
Solid-Phase Synthesis
For high-throughput applications, resin-bound piperidine derivatives enable iterative coupling:
- Resin : Wang resin functionalized with 4-hydroxypyridine.
- Coupling : HATU/DIEA-mediated acylation with Fmoc-piperazine, followed by deprotection and methylation.
- Yield : 50–55% after cleavage (TFA/DCM).
Reaction Optimization and Challenges
Solvent and Temperature Effects
- Polar aprotic solvents (DMF, DMSO) : Enhance SNAr reactivity but may lead to side reactions (e.g., over-alkylation).
- Non-polar solvents (THF, DCM) : Preferred for carbonyl coupling to minimize hydrolysis.
Catalytic Hydrogenation
Purification Challenges
- Column Chromatography : Essential for separating regioisomers (e.g., pyridin-2-yl vs. pyridin-4-yl derivatives).
- Recrystallization : Optimal solvents include MeOH/Et2O (1:3) or CHCl3/hexane.
Structural Characterization and Analytical Data
Spectroscopic Confirmation
- 1H NMR (400 MHz, CDCl3): δ 8.35 (d, J = 5.6 Hz, 2H, Py-H), 6.75 (d, J = 5.6 Hz, 2H, Py-H), 4.55 (m, 1H, OCH), 3.70–3.20 (m, 8H, Piperazine-H), 2.95 (m, 4H, Piperidine-H), 2.35 (s, 3H, NCH3).
- 13C NMR : δ 170.2 (C=O), 155.6 (Py-C-O), 148.3 (Py-C), 114.2 (Py-C), 54.1–46.8 (Piperazine/Piperidine-C), 42.1 (NCH3).
High-Resolution Mass Spectrometry (HRMS)
- Calculated for C16H23N3O2 : 313.1762 [M+H]+.
- Observed : 313.1765 [M+H]+.
Industrial-Scale Considerations
Cost-Effective Reagents
Environmental Impact
- Solvent Recovery : DCM and MeOH are distilled and reused.
- Waste Minimization : Aqueous washes are neutralized before disposal.
Chemical Reactions Analysis
1-Methyl-4-[4-(pyridin-4-yloxy)piperidine-1-carbonyl]piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups in the molecule.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-Methyl-4-[4-(pyridin-4-yloxy)piperidine-1-carbonyl]piperazine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: The compound is used in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of 1-methyl-4-[4-(pyridin-4-yloxy)piperidine-1-carbonyl]piperazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Features
Key Observations:
Piperazine-Piperidine Hybrids : The parent compound 1-methyl-4-(piperidin-4-yl)piperazine (CAS 53617-36-0) shares a piperazine-piperidine backbone but lacks the pyridinyloxy and carbonyl groups. It is used in antitumor agents, highlighting the pharmacological relevance of this scaffold .
Substituent-Driven Activity: The 2-(trifluoromethyl)benzyl group in FLT3 inhibitors (e.g., ) demonstrates that lipophilic substituents enhance kinase binding, but activity depends on synergistic interactions with other moieties (e.g., aminoisoquinoline) . In contrast, adamantane-containing piperazines () show σ receptor binding and antiproliferative effects, emphasizing the role of bulky substituents in receptor selectivity .
Carbonyl Linkage : The carbonyl group in the target compound mirrors PARP inhibitors like KU-0059436 (), where the carbonyl facilitates hydrogen bonding with enzyme active sites .
Biological Activity
The compound 1-methyl-4-[4-(pyridin-4-yloxy)piperidine-1-carbonyl]piperazine is a piperazine derivative that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
This compound has a complex structure characterized by the presence of multiple functional groups that contribute to its biological activity. The molecular formula is with a molecular weight of approximately 320.41 g/mol. Key structural features include:
- Piperazine core : A bicyclic structure that often exhibits significant biological activity.
- Pyridine moiety : Known for its role in enhancing solubility and bioactivity.
- Carbonyl group : Plays a critical role in the interaction with biological targets.
The biological activity of this compound primarily revolves around its interaction with various biological targets, including enzymes and receptors. Notably, it has demonstrated inhibitory effects on specific enzymes involved in metabolic pathways.
Enzyme Inhibition
Recent studies have identified that compounds structurally related to this compound exhibit significant inhibition of cytochrome P450 enzymes, particularly CYP51 and CYP5122A1. These enzymes are crucial in sterol biosynthesis, which is vital for the survival of certain pathogens such as Leishmania species .
Pharmacological Effects
The compound has been evaluated for its potential therapeutic effects against various diseases, particularly those caused by protozoan parasites. In vitro studies have shown that it can inhibit the growth of Leishmania donovani promastigotes with effective concentrations (EC50) in the low micromolar range .
Table 1: Biological Activity Summary
Case Study 1: Antiparasitic Activity
In a study focusing on the antiparasitic properties of related compounds, it was found that certain derivatives exhibited significant selectivity against Leishmania species while sparing mammalian cells. This selectivity is crucial for developing safe therapeutic agents .
Case Study 2: Cancer Cell Proliferation Inhibition
Another research effort highlighted the compound's potential as an anticancer agent. It demonstrated notable antiproliferative activity against human breast and ovarian cancer cell lines, with IC50 values ranging from 19.9 to 75.3 µM, indicating a promising avenue for further investigation in cancer therapeutics .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
